(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
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Overview
Description
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrole ring substituted with a methyl group at the nitrogen atom and an ethylcarbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of (1-Methyl-1H-pyrrol-3-yl)methanol with ethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
(1-Methyl-1H-pyrrol-3-yl)methanol+Ethyl isocyanate→(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethylcarbamate group.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate
- (1-Methyl-1H-pyrrol-4-yl)methyl ethylcarbamate
- (1-Methyl-1H-pyrrol-3-yl)methyl methylcarbamate
Uniqueness
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of the ethylcarbamate group also imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
88054-29-9 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1-methylpyrrol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C9H14N2O2/c1-3-10-9(12)13-7-8-4-5-11(2)6-8/h4-6H,3,7H2,1-2H3,(H,10,12) |
InChI Key |
YBEFKCPAAONONR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC1=CN(C=C1)C |
Origin of Product |
United States |
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